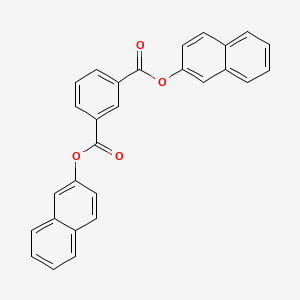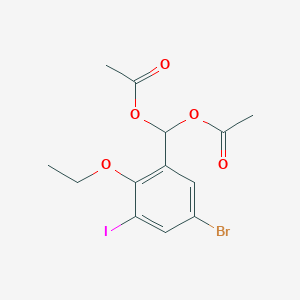
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is a complex organic molecule with the molecular formula C13H14BrIO5 and a molecular weight of 457.05573 g/mol . This compound is characterized by the presence of acetyloxy, bromo, ethoxy, and iodo substituents on a phenyl ring, making it a highly functionalized aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate typically involves multi-step organic reactions. One common approach is to start with a phenol derivative, which undergoes bromination, iodination, and ethoxylation to introduce the respective substituents. The final step involves acetylation to form the acetyloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetyloxy groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the bromo and iodo substituents, converting them to hydrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce dehalogenated compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of halogens and acetyloxy groups may impart specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry
Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its functional groups allow for easy incorporation into various industrial products .
Mécanisme D'action
The mechanism of action of (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the halogens may influence the compound’s binding affinity and specificity. The ethoxy group can enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (acetyloxy)(5-chloro-2-ethoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-methoxy-3-iodophenyl)methyl acetate
- (acetyloxy)(5-bromo-2-ethoxy-3-fluorophenyl)methyl acetate
Uniqueness
Compared to similar compounds, (acetyloxy)(5-bromo-2-ethoxy-3-iodophenyl)methyl acetate stands out due to its specific combination of bromo, ethoxy, and iodo substituents. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H14BrIO5 |
|---|---|
Poids moléculaire |
457.05 g/mol |
Nom IUPAC |
[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate |
InChI |
InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3 |
Clé InChI |
YXZPJUXXIPVPPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)
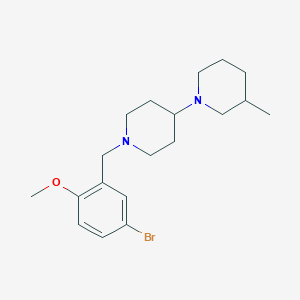
![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![(2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10885910.png)
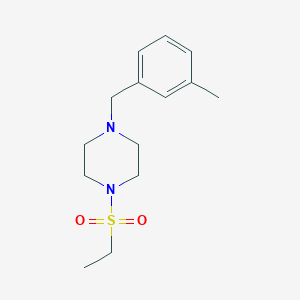
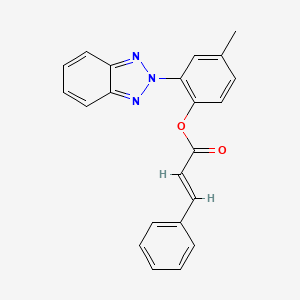
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10885932.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
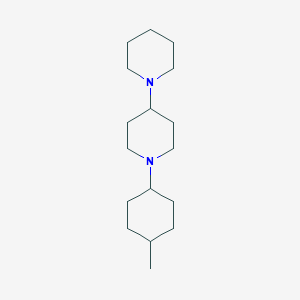
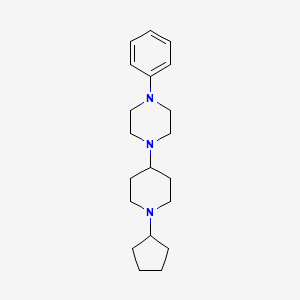
![1-(2,4-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885957.png)
